This compound is a singular, undefined chemical entity with no published bioactivity or target engagement data, making it impossible to substitute with any known benzamide analog. Its unique combination of 3-fluoro, 4-methoxy, and chiral hydroxy-methoxy-phenylpropyl substituents occupies untested chemical space. Procurement is justified exclusively for proprietary phenotypic screening or as an analytical reference standard during scale-up of advanced benzamide candidates. For maximum scientific return, purchase alongside structurally defined analogs to generate the first internal SAR data.
Molecular FormulaC18H20FNO4
Molecular Weight333.359
CAS No.2034483-76-4
Cat. No.B2746339
⚠ Attention: For research use only. Not for human or veterinary use.
3-fluoro-N-(2-hydroxy-3-methoxy-2-phenylpropyl)-4-methoxybenzamide is a synthetic, small-molecule substituted benzamide with the molecular formula C18H20FNO4 and a molecular weight of 333.36 g/mol . It features a 3-fluoro-4-methoxybenzamide core linked to a chiral 2-hydroxy-3-methoxy-2-phenylpropyl side chain. This compound is primarily listed as a research chemical by various suppliers, typically at a purity of 95% . A search of primary scientific literature, patent databases, and authoritative biochemical repositories did not yield any published bioactivity data, target engagement profiles, or mechanistic studies for this specific compound at the time of analysis. This absence of information is critical for procurement decisions, as it means there is no publicly verifiable evidence to differentiate it from closely related analogs.
Why In-Class Benzamide Analogs Cannot Substitute for 3-fluoro-N-(2-hydroxy-3-methoxy-2-phenylpropyl)-4-methoxybenzamide Without Empirical Validation
Without published structure-activity relationship (SAR) data, the specific role of this compound's unique combination of substituents—the 3-fluoro and 4-methoxy groups on the benzamide ring alongside a hydroxy-methoxy-phenylpropyl tail—remains uncharacterized [1]. While related benzamide scaffolds, such as 3-methoxybenzamide (3-MBA), are known weak inhibitors of the bacterial cell division protein FtsZ, the impact of the additional fluoro, hydroxy, and methoxy substitutions present in this compound on potency, selectivity, or even target class is entirely unknown [2]. Substituting this compound with a simpler analog, like the des-fluoro or des-methoxy derivative, could therefore result in a complete loss of any intended biological effect or, conversely, introduce off-target activities. The failure of generic substitution here is not due to a proven superiority of this compound, but because its total lack of pharmacological characterization means it is a singular, undefined entity that cannot be assumed to be equivalent to any other known benzamide. This necessitates a 'buy-to-screen' approach, where differentiation can only be established through proprietary, in-house experimental comparison.
[1] PubChem. 3-Fluoro-4-methoxybenzamide. National Library of Medicine. CID: 4338632. View Source
[2] Ohashi, Y., et al. (1999). The lethal effect of a benzamide derivative, 3-methoxybenzamide, can be suppressed by mutations in a gene encoding a protein homologous to the N-terminal domain of the Escherichia coli cell division protein FtsZ. Journal of Bacteriology, 181(4), 1348-1351. View Source
Quantitative Differentiation Evidence for 3-fluoro-N-(2-hydroxy-3-methoxy-2-phenylpropyl)-4-methoxybenzamide (CAS 2034483-76-4)
Recommended Discovery-Stage Application Scenarios for 3-fluoro-N-(2-hydroxy-3-methoxy-2-phenylpropyl)-4-methoxybenzamide
Phenotypic Screening Library Expansion for Unbiased Hit Identification
Given the absence of a known target, the most scientifically justified application is its inclusion in a diverse compound library for phenotypic screening. Its unique structure, featuring a chiral hydroxy-methoxy-phenylpropyl substituent, explores chemical space not covered by simpler, commercially available benzamides. Any resulting 'hit' phenotype would then be uniquely linked to this chemical structure, justifying a subsequent medicinal chemistry program to establish SAR and identify the molecular target. This scenario transforms the lack of prior knowledge from a liability into an opportunity for novel discovery.
In-House Selectivity Profiling Against Closest Structural Analogs
Procurement is valuable when paired with a small set of structurally defined analogs. For example, simultaneously purchasing this compound alongside '3-fluoro-N-(2-hydroxy-3-phenylpropyl)-4-methoxybenzamide' (CAS 1795296-50-2, missing the 3-methoxy group) and '3-chloro-N-(2-hydroxy-3-methoxy-2-phenylpropyl)benzamide' (fluorine replaced by chlorine) would allow for a focused internal SAR analysis. Testing all three in parallel in a specific assay of interest would generate the first quantitative differentiation data, revealing the contribution of each functional group to potency, selectivity, or pharmacokinetic properties.
Development of Analytical Reference Standard for Synthetic Route Optimization
As a compound primarily characterized by its suppliers for purity (typically 95% by HPLC), it is suitable for use as an analytical reference standard or process impurity marker during the scale-up synthesis of more advanced benzamide-based candidates. Its specific structure, incorporating both a fluorinated aromatic ring and a complex chiral amine side chain, makes it a valuable marker for optimizing challenging amide bond-forming reactions and for confirming the identity and purity of custom-synthesized compound batches.
Quote Request
Request a Quote for 3-fluoro-N-(2-hydroxy-3-methoxy-2-phenylpropyl)-4-methoxybenzamide
Request pricing, availability, packaging, or bulk supply details using the form on the right.
PricingAvailabilityBulk quantityCOA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.
Only Quantity, Unit, and Business or Academic Email are required.